![molecular formula C20H18BrClN2O3S B2395500 1-[1-(3-chlorobenzoyl)-4,5-dihydro-1H-imidazol-2-yl]-4-methylpiperidine CAS No. 1251559-65-5](/img/structure/B2395500.png)
1-[1-(3-chlorobenzoyl)-4,5-dihydro-1H-imidazol-2-yl]-4-methylpiperidine
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Overview
Description
The compound is a complex organic molecule that likely contains a piperidine ring (a six-membered ring with one nitrogen atom), an imidazole ring (a five-membered ring with two nitrogen atoms), and a chlorobenzoyl group (a benzene ring with a chlorine atom and a carbonyl group) .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving nucleophilic substitution, condensation, or cyclization .Molecular Structure Analysis
The molecular structure of this compound likely involves multiple ring structures, including a piperidine ring and an imidazole ring, connected by various functional groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the electron-withdrawing chlorobenzoyl group and the basic nitrogen atoms in the piperidine and imidazole rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups and aromatic rings could impact its solubility, boiling point, and melting point .Scientific Research Applications
Antibacterial Activity
The compound 1-[1-(3-chlorobenzoyl)-4,5-dihydro-1H-imidazol-2-yl]-4-methylpiperidine
has been found to have antibacterial activity. It was synthesized from 3-Chlorobenzoic acid hydrazide and different aryl isothiocyanates . The antibacterial activity of the synthesized compounds was limited only towards Gram-positive bacteria .
Anticancer Potential
The compound 1-[1-(3-chlorobenzoyl)-4,5-dihydro-1H-imidazol-2-yl]-4-methylpiperidine
has been studied for its potential as an anticancer candidate. A study showed that the Bis-(1-(3-Chlorobenzoyl)-3-Phenylthiourea) Cobalt (III) complex had the best activity on human estrogen receptor alpha (hER alpha) with a binding affinity value of - 9.40 kcal/mol and an inhibition constant of 0.129 M .
Organic Synthesis
The compound [4-(3-bromophenyl)-6-chloro-1,1-dioxo-1lambda6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone
is widely used in scientific research for organic synthesis. It is a versatile chemical compound that holds immense potential for various applications, including drug discovery and pharmaceutical development.
Antiviral Activity
Indole derivatives, which include [4-(3-bromophenyl)-6-chloro-1,1-dioxo-1lambda6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone
, have been reported to possess antiviral activity . They have been tested against a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
Anti-HIV Activity
The compound [4-(3-bromophenyl)-6-chloro-1,1-dioxo-1lambda6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone
has been studied for its anti-HIV activity. It has been tested against HIV-1 (IIIB) and HIV-2 (ROD) strains replication in acutely infected cells (MT-4) .
Neurotoxic Potential
The compound [4-(3-bromophenyl)-6-chloro-1,1-dioxo-1lambda6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone
has been investigated for its neurotoxic potentials. It has been studied on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters, swimming potential .
Safety And Hazards
properties
IUPAC Name |
[4-(3-bromophenyl)-6-chloro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrClN2O3S/c21-14-5-4-6-16(11-14)24-13-19(20(25)23-9-2-1-3-10-23)28(26,27)18-8-7-15(22)12-17(18)24/h4-8,11-13H,1-3,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTASXMPWSDIQS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC(=CC=C4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(3-chlorobenzoyl)-4,5-dihydro-1H-imidazol-2-yl]-4-methylpiperidine |
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